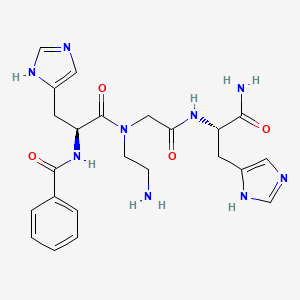
N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide is a synthetic compound known for its unique structure and potential applications in various fields of science. This compound is characterized by the presence of benzoyl, histidyl, aminoethyl, glycyl, and histidinamide groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide typically involves the coupling of benzoyl chloride with L-histidine, followed by the addition of N-(2-aminoethyl)glycine and L-histidinamide. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium hydroxide in ethanol under reflux conditions.
Major Products: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, which can be further analyzed using techniques like NMR and mass spectrometry .
Applications De Recherche Scientifique
N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Investigated for its therapeutic potential in treating diseases related to histidine metabolism.
Industry: Utilized in the development of novel materials and catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparaison Avec Des Composés Similaires
N-Benzoyl-L-glycyl-L-histidyl-L-leucine: Similar in structure but with a leucine residue instead of histidinamide.
N-Benzoyl-L-arginyl-L-histidyl-L-phenylalanine: Contains arginine and phenylalanine residues, differing in amino acid composition.
Uniqueness: N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide is unique due to its specific combination of benzoyl, histidyl, aminoethyl, glycyl, and histidinamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
328391-07-7 |
|---|---|
Formule moléculaire |
C23H29N9O4 |
Poids moléculaire |
495.5 g/mol |
Nom IUPAC |
N-[(2S)-1-[2-aminoethyl-[2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C23H29N9O4/c24-6-7-32(12-20(33)30-18(21(25)34)8-16-10-26-13-28-16)23(36)19(9-17-11-27-14-29-17)31-22(35)15-4-2-1-3-5-15/h1-5,10-11,13-14,18-19H,6-9,12,24H2,(H2,25,34)(H,26,28)(H,27,29)(H,30,33)(H,31,35)/t18-,19-/m0/s1 |
Clé InChI |
IDYFZRLQYCGZNR-OALUTQOASA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N(CCN)CC(=O)N[C@@H](CC3=CN=CN3)C(=O)N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(CC2=CN=CN2)C(=O)N(CCN)CC(=O)NC(CC3=CN=CN3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


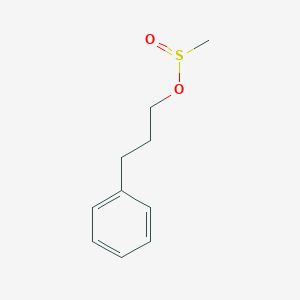
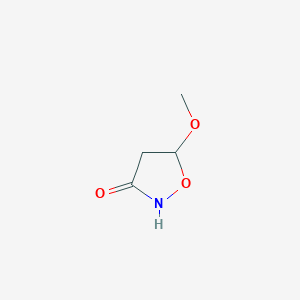

![Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)-](/img/structure/B14256268.png)
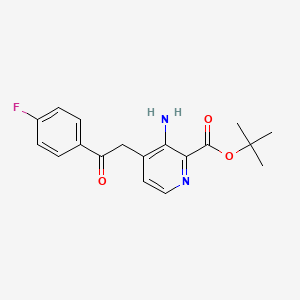
![7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid](/img/structure/B14256275.png)
![Benzene, 1,1'-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis-](/img/structure/B14256276.png)
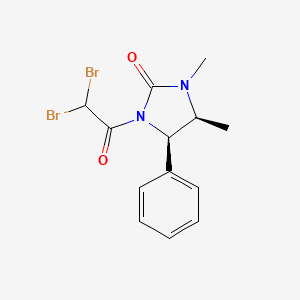
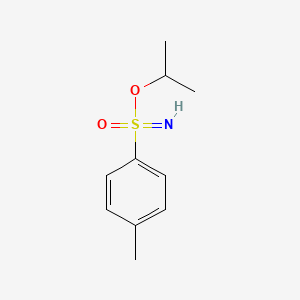
![1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B14256295.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide](/img/structure/B14256300.png)
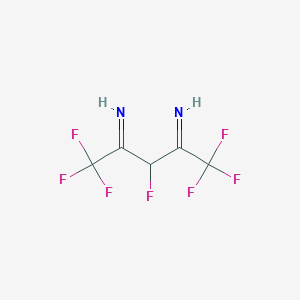

![4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid](/img/structure/B14256333.png)
